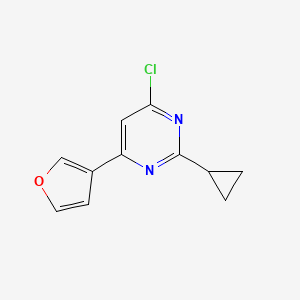

4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine

Description

Chemical Identity and Structural Significance

4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine, bearing the Chemical Abstracts Service registry number 1412954-57-4, represents a sophisticated trisubstituted pyrimidine derivative that exemplifies the complex molecular architectures achievable in contemporary heterocyclic chemistry. The compound's molecular formula C₁₁H₉ClN₂O and molecular weight of 220.66 g/mol place it within the established parameters for drug-like molecules, while its structural composition reflects the strategic integration of multiple pharmacologically significant motifs. The pyrimidine core, one of the fundamental diazines characterized by nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring, provides the foundational framework upon which the three distinct substituents are positioned.

The structural significance of this compound extends beyond its individual components to encompass the synergistic effects created by their specific arrangement. The chloro substituent at the 4-position introduces electron-withdrawing characteristics that significantly influence the electronic properties of the pyrimidine ring system. This halogen substitution pattern is particularly noteworthy as it represents a common modification strategy in medicinal chemistry for modulating biological activity and metabolic stability. The positioning of this chloro group creates opportunities for further synthetic elaboration through nucleophilic substitution reactions, making this compound a valuable synthetic intermediate.

The cyclopropyl group attached at the 2-position contributes unique three-dimensional characteristics to the molecular structure. This saturated three-membered ring system exhibits distinctive properties including coplanarity of the three carbon atoms, enhanced π-character of the carbon-carbon bonds, and shorter, stronger carbon-hydrogen bonds compared to standard aliphatic systems. These characteristics arise from the inherent ring strain within the cyclopropyl unit, which results in bond angles of approximately 60 degrees rather than the typical tetrahedral angle of 109.5 degrees. The incorporation of cyclopropyl groups in pharmaceutical compounds has been extensively documented as a strategy for enhancing potency, improving metabolic stability, and reducing off-target effects.

At the 6-position, the furan-3-yl substituent introduces an oxygen-containing heterocyclic moiety that significantly impacts both the electronic distribution and the three-dimensional conformation of the molecule. The furan ring, characterized by its aromatic five-membered structure containing one oxygen atom, contributes unique electronic properties through its electron-rich nature. The positioning at the 3-position of the furan ring, as opposed to the 2-position, creates distinct steric and electronic environments that can influence both chemical reactivity and biological activity. Research has demonstrated that furan-containing compounds exhibit diverse biological activities including antimicrobial, anti-inflammatory, and analgesic properties.

| Structural Component | Position | Molecular Contribution | Electronic Effect |

|---|---|---|---|

| Chloro group | 4-position | Electron-withdrawing | Deactivating |

| Cyclopropyl ring | 2-position | Steric constraint | Moderate electron-donating |

| Furan-3-yl | 6-position | Aromatic heterocycle | Electron-donating |

| Pyrimidine core | Central scaffold | Diazine framework | Aromatic stability |

The SMILES representation ClC1=NC(C2CC2)=NC(C3=COC=C3)=C1 provides a systematic description of the molecular connectivity, while the International Union of Pure and Applied Chemistry name 4-chloro-2-cyclopropyl-6-(3-furyl)pyrimidine offers standardized nomenclature for this compound. The three-dimensional arrangement of these substituents creates specific spatial relationships that influence both the chemical reactivity and potential biological interactions of the molecule.

The compound's structural architecture demonstrates the sophisticated level of molecular design achievable in modern heterocyclic chemistry. Each substituent contributes distinct properties that collectively create a molecule with unique characteristics. The electron-withdrawing nature of the chloro group at the 4-position creates an electrophilic center that can participate in nucleophilic substitution reactions, while simultaneously modulating the electron density throughout the pyrimidine ring system. This electronic modulation is further influenced by the electron-donating characteristics of both the cyclopropyl and furan substituents, creating a balanced electronic environment that may contribute to the compound's stability and reactivity profile.

Historical Context in Heterocyclic Chemistry Research

The development and study of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of pyrimidine chemistry over the past two centuries. The foundational work in pyrimidine chemistry can be traced to 1776 when Scheele first isolated uric acid, marking the beginning of systematic investigations into nitrogen-containing heterocyclic compounds. However, the more comprehensive understanding of pyrimidine chemistry emerged approximately one hundred years later through the pioneering work of renowned chemists including Bischler, Riedel, Niementowski, Gabriel, and Bogert, who established fundamental synthetic methodologies and structural principles that continue to influence contemporary research.

The systematic study of pyrimidines commenced in earnest in 1884 with Pinner's groundbreaking work, which involved the synthesis of pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to include the proposal of the name "pyrimidin" in 1885, establishing the nomenclature that remains in use today. The preparation of the parent pyrimidine compound was subsequently achieved in 1900 by Gabriel and Colman, who developed a method involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The historical significance of pyrimidine chemistry was further established through the recognition of pyrimidine derivatives as fundamental components of nucleic acids. The identification of cytosine, thymine, and uracil as pyrimidine-based nucleobases revolutionized the understanding of molecular biology and genetics. This discovery positioned pyrimidine chemistry at the intersection of organic chemistry and biochemistry, catalyzing extensive research into the synthesis and modification of pyrimidine-containing compounds for both fundamental studies and practical applications.

The incorporation of furan moieties into organic molecules has an equally rich historical foundation in heterocyclic chemistry. Furan compounds have been recognized for their diverse biological activities and synthetic utility since the early development of organic chemistry. The systematic exploration of furan-containing heterocycles gained momentum throughout the twentieth century as researchers recognized the unique electronic properties imparted by the oxygen heteroatom and the resulting opportunities for molecular modification. Research into furan derivatives has consistently demonstrated their potential as antimicrobial, anti-inflammatory, and analgesic agents, establishing furan as a privileged scaffold in medicinal chemistry.

The cyclopropyl group's emergence as a significant structural motif in pharmaceutical chemistry represents a more recent development in heterocyclic chemistry research. The systematic incorporation of cyclopropyl groups into drug molecules gained prominence in the late twentieth and early twenty-first centuries as medicinal chemists recognized their ability to address multiple challenges in drug discovery. The unique properties of the cyclopropane ring, including its conformational rigidity and enhanced metabolic stability, positioned it as a valuable tool for optimizing drug properties. Over the past decade, eighteen New Chemical Entities containing cyclopropyl groups have received approval from the Food and Drug Administration, demonstrating the practical success of this approach.

| Historical Milestone | Year | Contribution | Impact on Field |

|---|---|---|---|

| Uric acid isolation | 1776 | First pyrimidine identification | Foundation of heterocyclic chemistry |

| Systematic pyrimidine study | 1884 | Pinner's synthetic methods | Established synthetic principles |

| Pyrimidine nomenclature | 1885 | Pinner's naming convention | Standardized terminology |

| Parent compound synthesis | 1900 | Gabriel and Colman's method | Enabled systematic derivatives |

| Nucleobase recognition | 20th century | Biological significance | Connected chemistry to biology |

| Cyclopropyl pharmaceutical use | 2010s | FDA approvals | Validated therapeutic potential |

The convergence of these three structural motifs - pyrimidine, furan, and cyclopropyl - in 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine represents the culmination of centuries of heterocyclic chemistry research. Each component brings its own historical significance and established utility to the composite molecule. The pyrimidine core provides the foundational aromatic heterocyclic framework that has been central to both biochemistry and medicinal chemistry. The furan substituent contributes the rich tradition of oxygen-containing heterocycles with demonstrated biological activity. The cyclopropyl group adds the contemporary understanding of conformational constraint and metabolic optimization that characterizes modern drug design.

The synthetic accessibility of this compound reflects advances in heterocyclic chemistry methodology that have accumulated over more than two centuries of research. Modern synthetic approaches to trisubstituted pyrimidines typically employ well-established procedures including nucleophilic aromatic substitution, cross-coupling reactions, and cyclization methodologies. The ability to selectively introduce different substituents at specific positions of the pyrimidine ring demonstrates the sophisticated level of synthetic control achievable through the application of established heterocyclic chemistry principles.

Contemporary research into pyrimidine-based compounds continues to build upon this historical foundation while incorporating modern analytical techniques and computational methods. The systematic exploration of structure-activity relationships has enabled the rational design of molecules like 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine that combine multiple pharmacologically relevant motifs in a single molecular entity. This approach represents the evolution of heterocyclic chemistry from purely synthetic challenges to targeted molecular design based on understanding of both chemical and biological principles.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDHICHPGGFOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrimidine ring substituted with a cyclopropyl group and a furan moiety, which contributes to its potential therapeutic applications, particularly in oncology and infectious diseases.

The biological activity of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine is primarily attributed to its ability to inhibit specific enzymes, particularly protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By binding to the active sites of these kinases, the compound effectively inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Enzyme Inhibition

Research indicates that this compound may target various kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and other related pathways. For instance, studies have demonstrated that similar pyrimidine derivatives exhibit significant inhibitory effects on EGFR, with IC50 values indicating potent activity against cancer cell lines such as A549 and HT29 .

Anticancer Properties

The anticancer potential of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine has been explored through various in vitro studies. The compound has shown promising results in inhibiting the growth of multiple cancer cell lines. For example, it exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Antiviral and Antimicrobial Effects

In addition to its anticancer properties, this compound has also been investigated for its antiviral and antimicrobial activities. Pyrimidine derivatives are known for their broad-spectrum antiviral effects, which may extend to 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine. Preliminary studies suggest potential efficacy against viral infections, although further research is needed to establish specific mechanisms and effectiveness.

Case Studies

A series of studies have evaluated the biological activity of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine:

- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines. For example, A549 cells showed an IC50 value of approximately 5 µM.

- Enzyme Inhibition Studies : The compound was tested against several kinases, showing inhibition rates that suggest its potential as a lead compound for developing targeted therapies.

- Comparative Analysis : When compared with other pyrimidine derivatives, 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine exhibited superior activity against selected cancer cell lines, indicating its potential as a more effective therapeutic agent .

Data Table: Biological Activity Overview

Scientific Research Applications

Antitumor Activity

Research has indicated that 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine exhibits potent antitumor properties. The mechanism of action primarily involves the inhibition of cyclin-dependent kinases, which are crucial for regulating the cell cycle. This inhibition can lead to reduced cell proliferation and tumor growth, positioning this compound as a candidate for cancer therapy.

Antiviral Properties

The compound has also been studied for its antiviral activities. It has shown effectiveness against various viral infections, including influenza A and Coxsackie B4 virus, highlighting its potential in developing antiviral therapies.

Enzyme Inhibition

In vitro studies have demonstrated that 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine can inhibit specific enzymes involved in disease pathways. For example, it has been explored as an inhibitor of essential plasmodial kinases PfGSK3 and PfPK6, which are novel drug targets for combating malaria resistance to traditional therapies .

Fungicidal Activity

This compound is part of a broader class of pyrimidinamine derivatives that have been recognized for their fungicidal properties. Studies have shown that it can effectively control various plant pathogens, making it a promising candidate for agricultural fungicides. Its mode of action differs from conventional fungicides, which could provide an alternative approach to managing crop diseases.

Structure and Properties

The structural characteristics of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine contribute significantly to its biological activity:

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Chloro Group | Enhances lipophilicity and bioavailability | Increases potency against tumors |

| Cyclopropyl Ring | Provides unique steric properties | Influences enzyme interactions |

| Furan Moiety | Contributes to distinct pharmacokinetic properties | Potentially enhances biological activity |

Case Studies and Experimental Findings

Numerous studies have documented the efficacy of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine in various experimental settings:

Case Study: Antitumor Efficacy

In a controlled study, the compound was tested on cancer cell lines, demonstrating significant reduction in cell viability at low concentrations. The IC50 values indicated strong inhibitory effects comparable to established chemotherapeutic agents.

Case Study: Antiviral Activity

Another study focused on the antiviral properties against influenza A. The compound was administered in vitro, showing effective viral load reduction and highlighting its potential as an antiviral therapeutic agent.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

- The molecular weight (234.69 g/mol) is slightly lower than the furan-containing analogue, suggesting differences in lipophilicity .

- 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine (C₈H₆ClF₃N₂) :

The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyrimidine ring and increasing reactivity toward nucleophilic substitution. This compound (MW: 222.60 g/mol) may exhibit higher metabolic stability due to fluorine’s inertness . - With a molecular weight of 248.68 g/mol, this compound may exhibit improved membrane permeability compared to the furan analogue .

Pharmacological and Physicochemical Properties

- Solubility : Furan-3-yl’s oxygen atom may improve aqueous solubility compared to hydrophobic groups like trifluoromethyl or fluorophenyl.

- Crystal Packing : Evidence from similar furan-containing compounds indicates that intermolecular hydrogen bonding (e.g., O–H⋯O) and C–H⋯π interactions stabilize crystal lattices, impacting formulation stability .

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine | C₁₁H₁₀ClN₂O | 237.67 (calculated) | Furan-3-yl, cyclopropyl, Cl | Moderate lipophilicity, reactive Cl |

| 4-Chloro-2-cyclopropyl-6-(2-methylimidazol-1-yl)pyrimidine | C₁₁H₁₁ClN₄ | 234.69 | 2-Methylimidazole, cyclopropyl, Cl | Enhanced hydrogen bonding, higher basicity |

| 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine | C₈H₆ClF₃N₂ | 222.60 | CF₃, cyclopropyl, Cl | High electrophilicity, metabolic stability |

| 4-Chloro-6-(4-fluorophenyl)-2-cyclopropylpyrimidine | C₁₃H₁₀ClFN₂ | 248.68 | 4-Fluorophenyl, cyclopropyl, Cl | Improved lipophilicity, π-π stacking |

| 2,4-Dichloro-6-phenylpyrimidine | C₁₀H₆Cl₂N₂ | 229.08 | Phenyl, dual Cl | High reactivity, potential toxicity concerns |

Preparation Methods

One-Pot Synthesis via Acylation and Heterocyclization (Method A)

This method, adapted from the synthesis of related heterocycles, involves the acylation of substituted hydrazino derivatives followed by heterocyclization and ring transformations under acidic conditions.

- Starting from substituted 4-hydrazinoquinazolines, acylation with cyclopropane carbonyl chloride is performed in glacial acetic acid with sodium acetate as a base.

- The reaction mixture is refluxed with removal of water by Dean–Stark distillation to drive the cyclization.

- After solvent removal, methanol, water, and concentrated hydrochloric acid are added, and the mixture is refluxed again to facilitate ring transformations.

- The product precipitates upon pH adjustment with sodium acetate and is isolated by filtration and crystallization.

Key Reaction Conditions and Yields:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | Cyclopropane carbonyl chloride, AcOH, NaOAc, 0–5 °C, 30 min | Quantitative | Formation of hydrazide intermediate |

| Reflux with Dean–Stark trap | 1.5–3 h reflux, removal of water | - | Promotes heterocyclization |

| Acidic reflux | Methanol/water/HCl, reflux 1 h | ~98 | Final product formation |

| Isolation | pH 4–5 with saturated sodium acetate, filtration, crystallization | - | High purity product |

This method yields compounds analogous to 4-chloro-2-cyclopropyl-pyrimidine derivatives with excellent yields (up to 98.7%) and high purity confirmed by NMR and LC-MS analysis.

Direct Substitution on 4-Chloro-6-(furan-3-yl)pyrimidine Core

Although specific data on direct substitution to install the cyclopropyl group at C-2 on 4-chloro-6-(furan-3-yl)pyrimidine are limited, literature on related 4-chloro-6-substituted pyrimidines suggests:

- The 4-chloro substituent is a good leaving group for nucleophilic aromatic substitution.

- Cyclopropyl nucleophiles or organometallic reagents (e.g., cyclopropylmagnesium bromide) can be used to introduce the cyclopropyl group at C-2.

- Reactions are typically performed under heating, sometimes with microwave assistance to enhance reaction rates.

Analytical Characterization and Purity Confirmation

The synthesized 4-chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine and related analogs are characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the substitution pattern and ring integrity.

- Mass Spectrometry (LC-MS): Molecular ion peaks correspond to the expected molecular weights.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content match theoretical values within ±0.3%.

- Melting Point Determination: Provides purity indication and compound identity.

For example, a closely related compound, 4-chloro-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, showed a melting point of 237–239 °C and LC-MS m/z = 235 [M+1], with elemental analysis closely matching theoretical values.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| A | Substituted 4-hydrazinoquinazolines | Cyclopropane carbonyl chloride, AcOH, NaOAc, reflux, Dean-Stark trap, acidic methanol reflux | ~98 | High yield, one-pot, well-characterized | Requires hydrazine derivatives |

| B | 2-Aminobenzonitrile | DMF-DMA, acetic acid, hydrazides, reflux, Dean-Stark trap, acidic methanol reflux | ~98 | In situ intermediate formation, flexible | Multi-step, requires hydrazides |

| Direct substitution | 4-Chloro-6-(furan-3-yl)pyrimidine | Cyclopropyl nucleophiles, heating, possibly microwave-assisted | Variable | Simpler starting material | Limited data, may require optimization |

Q & A

Q. What are the key considerations for designing a synthetic route for 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine?

- Methodological Answer : A multi-step synthesis approach is recommended, starting with halogenation and cyclopropane ring introduction. For example, nucleophilic substitution at the pyrimidine core (e.g., replacing chlorine or optimizing cyclopropane coupling via Suzuki-Miyaura cross-coupling) can be explored. Solvent choice (e.g., dichloromethane for inert conditions) and temperature control (e.g., reflux for activation) are critical. Reaction monitoring via TLC or HPLC ensures intermediate purity. Refer to pyrimidine synthesis protocols involving furan and cyclopropane moieties for guidance .

Q. How can researchers ensure purity during synthesis and purification?

- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures). Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS confirm purity (>95%). Residual solvents should be removed via vacuum drying. Cross-contamination is minimized by using disposable filter tips and dedicated glassware .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Use / NMR (DMSO-, 400 MHz) to confirm substituent positions and cyclopropane geometry. FTIR identifies functional groups (e.g., C-Cl stretching at ~550 cm). High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight. For crystallographic confirmation, grow single crystals via slow evaporation (ethanol/dichloromethane) and perform X-ray diffraction .

Advanced Research Questions

Q. How can computational methods aid in understanding electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) predict HOMO/LUMO distributions and electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase enzymes). Solvent effects are modeled using the Polarizable Continuum Model (PCM). Compare computational results with experimental UV-Vis spectra for validation .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : If NMR suggests planar geometry but crystallography shows non-planar distortion, assess solvent polarity effects on conformation. Re-examine crystallographic data for disorder or thermal motion artifacts. Perform variable-temperature NMR to study dynamic behavior. Cross-validate with Raman spectroscopy for bond vibration consistency .

Q. What strategies optimize structure-activity relationship (SAR) studies for biological activity?

- Methodological Answer : Design analogs by modifying the cyclopropane (e.g., substituent size) or furan (e.g., oxidation to dihydrofuran). Test in vitro inhibition of kinases (e.g., p38 MAPK) using ELISA assays. Use IC values and molecular dynamics simulations to correlate substituent effects with binding affinity. Control for cytotoxicity via MTT assays on HEK293 cells .

Q. How to handle reactive intermediates during multi-step synthesis?

- Methodological Answer : For air/moisture-sensitive intermediates (e.g., Grignard reagents), use Schlenk lines or gloveboxes (<1 ppm O/HO). Quench reactive byproducts (e.g., HCl gas) with cold NaOH scrubbers. Monitor intermediates via inline FTIR or Raman spectroscopy. Stabilize intermediates with cryogenic storage (-20°C under argon) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and FFP3 masks to prevent dermal/ inhalation exposure. Work in a fume hood with sash height ≤18 inches. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose of waste via licensed hazardous waste contractors (e.g., incineration at >1200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.